![molecular formula C36H44N8O11 B220457 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid CAS No. 122855-43-0](/img/structure/B220457.png)
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid is a natural product found in Streptomyces coeruleorubidus with data available.
Applications De Recherche Scientifique
Computational Peptidology and Drug Design
Research has explored the use of computational peptidology to analyze the molecular properties and structures of new antifungal tripeptides, including compounds with structural similarities to the specified chemical. This approach helps in understanding the chemical reactivity and predicting bioactivity scores, crucial for drug design processes. The study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) is a significant contribution in this area, utilizing conceptual density functional theory for determining reactivity descriptors (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Analysis of Polyamides
In the field of polymer chemistry, the synthesis of polyamides containing various pyrimidine derivatives has been explored. Studies by Hattori and Kinoshita (1979) demonstrate the process of synthesizing these compounds, further contributing to the understanding of the chemical properties and potential applications of similar complex molecules (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Development of PET Agents for Parkinson's Disease
The synthesis of specific compounds for use as PET (Positron Emission Tomography) agents in imaging LRRK2 enzymes in Parkinson's disease has been a focus area. The study by Wang, Gao, Xu, and Zheng (2017) highlights the synthesis of such compounds, showing the potential application of similar complex molecules in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Exploration of Novel Chemical Structures
Research into the synthesis of novel chemical structures, such as rigid dipeptide mimics and pyrrolizidinone amino acids, provides insights into the potential applications of similar complex compounds. Rao, Pinyol, and Lubell (2007) contributed to this area by exploring enantiopure pyrrolizidinone amino acids (Rao, Pinyol, & Lubell, 2007).
Fluorescence Binding Studies
Investigations into the interaction of specific compounds with proteins, such as bovine serum albumin, using fluorescence binding studies, are crucial. Meng, Zhu, Zhao, Yu, and Lin (2012) conducted such studies, providing insights into the binding dynamics and structural interactions relevant to similar complex molecules (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Propriétés
Numéro CAS |
122855-43-0 |
|---|---|
Nom du produit |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
Formule moléculaire |
C36H44N8O11 |
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1 |
Clé InChI |
VMCKHEAYHSISAM-RINAREHVSA-N |
SMILES isomérique |
C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N)N |
SMILES |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
SMILES canonique |
CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N |
Synonymes |
pacidamycin 5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



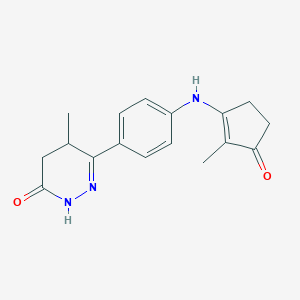
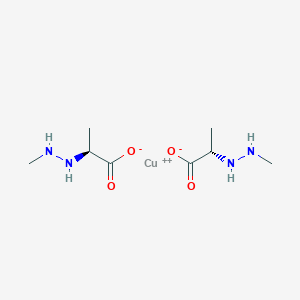
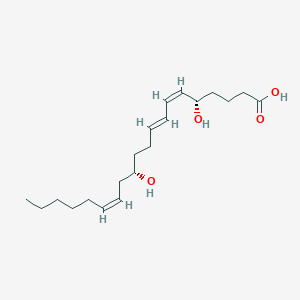

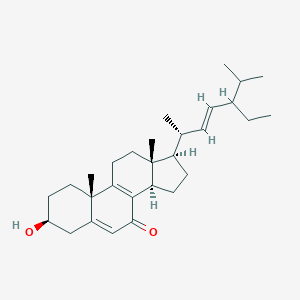
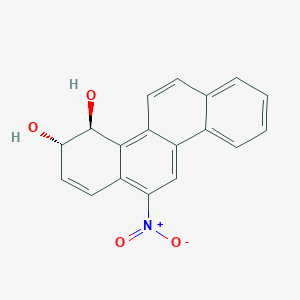
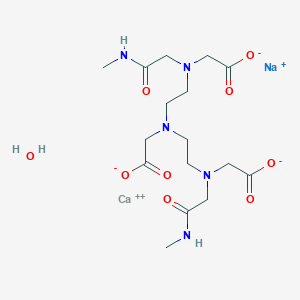
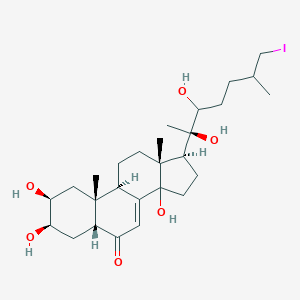
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
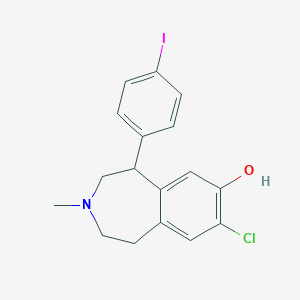

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)

